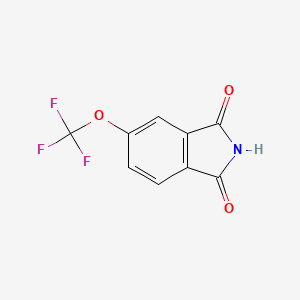
5-(Trifluoromethoxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The trifluoromethoxy group at the 5-position adds unique properties to this compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)isoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb . These reactions typically occur under reflux conditions and yield the desired product with moderate to excellent yields.
Industrial Production Methods: Industrial production methods for this compound often involve green chemistry principles to minimize environmental impact. Solventless conditions and the use of mild heating are employed to synthesize isoindoline-1,3-dione derivatives efficiently . These methods not only reduce waste but also enhance the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in intramolecular cyclization and intermolecular coupling oxidation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include tetraynes, imidazole derivatives, and oxidizing agents. The reactions often occur in solvents like toluene and under conditions that promote high atom economy and waste-free transformations .
Major Products Formed: The major products formed from these reactions are highly substituted isoindoline-1,3-dione derivatives. These products have multiple rings and complex structures, making them valuable in chemical production and clinical medicine .
Scientific Research Applications
5-(Trifluoromethoxy)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of multifunctionalized isoindoline-1,3-dione derivatives . In biology and medicine, it has shown potential as an antipsychotic agent by modulating the dopamine receptor D2 . Additionally, it has applications in the treatment of Alzheimer’s disease due to its ability to inhibit β-amyloid protein aggregation . In the industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. Molecular docking studies have shown that the compound interacts with key amino acid residues at the allosteric binding site of the receptor . This interaction modulates the receptor’s activity, leading to its potential antipsychotic effects. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparison with Similar Compounds
5-(Trifluoromethoxy)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include 1H-isoindole-1,3(2H)-dione derivatives, which have shown biological activities such as anti-inflammatory and antibacterial effects . Another similar compound is 5-trifluoromethoxy-1H-indole-2,3-dione, which has demonstrated selective cytotoxic effects in cancer cells . The uniqueness of this compound lies in its trifluoromethoxy group, which enhances its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(trifluoromethoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGFLKKCZDQADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














